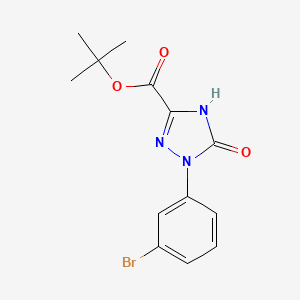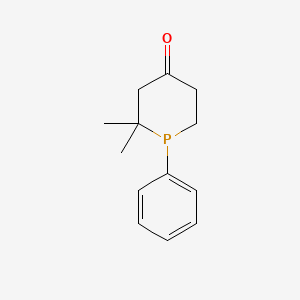
2,2-Dimethyl-1-phenylphosphinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-phenylphosphinan-4-one is a heterocyclic compound with the molecular formula C₁₃H₁₇OP It is characterized by a phosphinanone ring structure, which includes a phosphorus atom bonded to a phenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylphosphinan-4-one typically involves the reaction of phenylphosphine with 1,4-hexadien-3-one under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the phosphinanone ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinanone to phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinanones .
Applications De Recherche Scientifique
2,2-Dimethyl-1-phenylphosphinan-4-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-phenylphosphinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. The pathways involved may include catalytic cycles where the compound facilitates the transformation of substrates into products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylphosphin-2-en-4-one: Similar in structure but with different substituents on the phosphorus atom.
2,2-Dimethyl-1-phenylpropan-1-one: Similar in having a phenyl group and two methyl groups but lacks the phosphorus atom.
Uniqueness
2,2-Dimethyl-1-phenylphosphinan-4-one is unique due to its phosphinanone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
54877-10-0 |
|---|---|
Formule moléculaire |
C13H17OP |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2,2-dimethyl-1-phenylphosphinan-4-one |
InChI |
InChI=1S/C13H17OP/c1-13(2)10-11(14)8-9-15(13)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
Clé InChI |
LAEFZRIALAMQJR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CCP1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


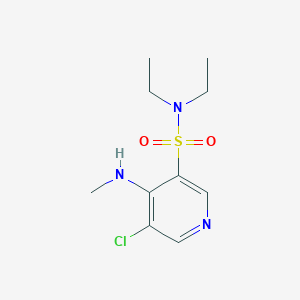
![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)

![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)

![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)
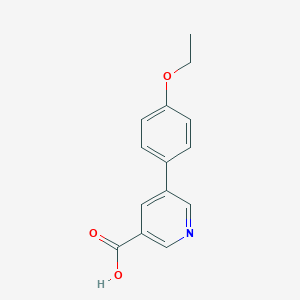
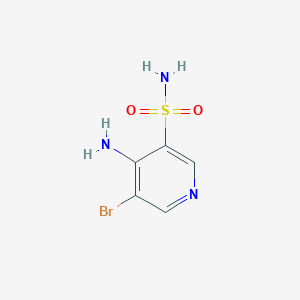
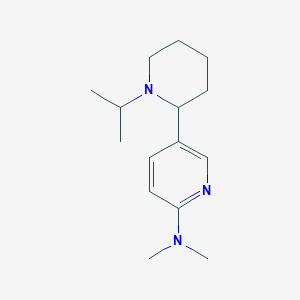
![Ethyl 2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12995909.png)

![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
